
4-Dipropylamino-2-trifluoromethyl-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dipropylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H15F3N2 It is a derivative of benzonitrile, characterized by the presence of dipropylamino and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dipropylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-trifluoromethylbenzonitrile, followed by a Grignard reaction to introduce the dipropylamino group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dipropylamino-2-trifluoromethyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitrile oxides, while reduction can yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
4-Dipropylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Dipropylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-trifluoromethylbenzonitrile
- 4-Amino-2-trifluoromethylbenzonitrile
- 4-Isocyanato-2-trifluoromethylbenzonitrile
Uniqueness
4-Dipropylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both dipropylamino and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Eigenschaften
CAS-Nummer |
821776-50-5 |
|---|---|
Molekularformel |
C14H17F3N2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
4-(dipropylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-7-19(8-4-2)12-6-5-11(10-18)13(9-12)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
WSVSGOSYQRPOIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
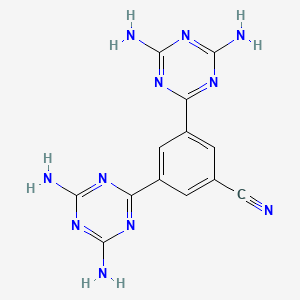


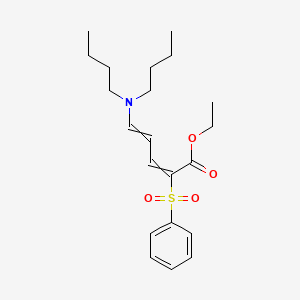

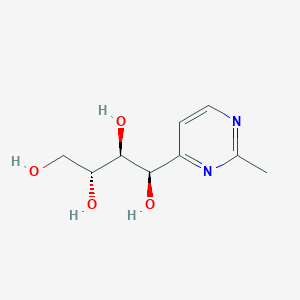

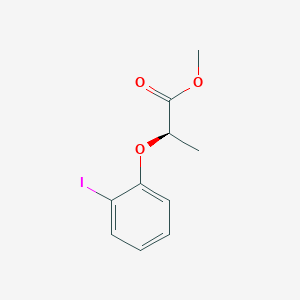

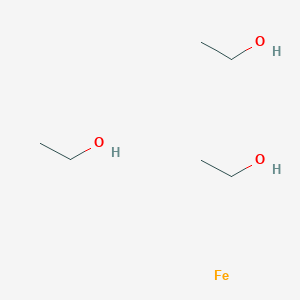
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

